molecular formula C10H15N3O5 B15181071 Benserazide, (R)- CAS No. 212579-80-1

Benserazide, (R)-

Cat. No.: B15181071
CAS No.: 212579-80-1
M. Wt: 257.24 g/mol
InChI Key: BNQDCRGUHNALGH-ZCFIWIBFSA-N
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Description

Benserazide, ®- is a peripherally acting aromatic L-amino acid decarboxylase inhibitor. It is primarily used in combination with levodopa for the treatment of Parkinson’s disease and restless leg syndrome. Benserazide is unable to cross the blood-brain barrier, which allows it to inhibit the decarboxylation of levodopa to dopamine outside the brain, thereby increasing the availability of levodopa to the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benserazide can be synthesized through the condensation of 2,3,4-trihydroxybenzaldehyde with serine hydrazide. The reaction typically involves the use of a suitable solvent such as ethanol or methanol and is carried out under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of benserazide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as chromatography. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benserazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benserazide has a wide range of scientific research applications:

Mechanism of Action

Benserazide inhibits the enzyme aromatic L-amino acid decarboxylase, preventing the conversion of levodopa to dopamine outside the brain. This increases the availability of levodopa to the central nervous system, where it can be converted to dopamine, thereby alleviating the symptoms of Parkinson’s disease. The inhibition is specific to peripheral tissues as benserazide cannot cross the blood-brain barrier .

Comparison with Similar Compounds

Similar Compounds

    Carbidopa: Another decarboxylase inhibitor used in combination with levodopa for treating Parkinson’s disease.

    Methyldopa: Used as an antihypertensive agent and also inhibits aromatic L-amino acid decarboxylase.

Uniqueness

Benserazide is unique in its inability to cross the blood-brain barrier, which makes it particularly effective in increasing the peripheral availability of levodopa without affecting central dopamine levels. This reduces the peripheral side effects associated with levodopa therapy .

Properties

CAS No.

212579-80-1

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

(2R)-2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide

InChI

InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18)/t6-/m1/s1

InChI Key

BNQDCRGUHNALGH-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=C(C(=C1CNNC(=O)[C@@H](CO)N)O)O)O

Canonical SMILES

C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O

Origin of Product

United States

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